Quinaldine Red

Description

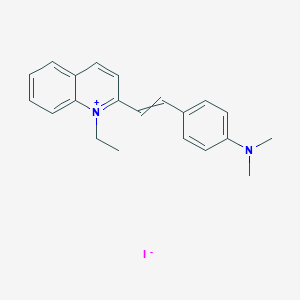

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLANDVPGMEGLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65201-92-5 (chloride) | |

| Record name | Quinaldine Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very dark red solid; [Merck Index] Dark green to black powder; May be discolored by light; [Acros Organics MSDS] | |

| Record name | Quinaldine Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-92-0 | |

| Record name | Quinaldine Red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaldine Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(-(4-dimethylamino)styryl)-1-ethylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDINE RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z70656T34N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Quinaldine Red?

An In-depth Technical Guide to Quinaldine Red for Researchers and Scientists

Introduction

This compound (QR) is a cationic polymethine dye belonging to the quinoline (B57606) cyanine (B1664457) family.[1][2] Structurally, it is characterized by a quinoline heterocycle linked to a N,N-dimethylaniline moiety via a conjugated ethenyl bridge.[3] Initially recognized for its properties as a pH indicator, the applications of this compound have expanded significantly, making it a valuable tool in various scientific disciplines.[2][4] Its utility now extends to sensitive fluorescent probing for biomolecules such as nucleic acids, proteins, and amyloid fibrils, as well as roles in dental bleaching and environmental monitoring.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on experimental protocols relevant to researchers in drug development and life sciences.

Chemical Structure and Properties

This compound is chemically designated as 2-{(1E)-2-[4-(Dimethylamino)phenyl]ethen-1-yl}-1-ethylquinolin-1-ium iodide. Its structure features a positively charged quinolinium nitrogen, which classifies it as a cationic dye.

Chemical Structure:

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline iodide | |

| CAS Number | 117-92-0 | |

| Molecular Formula | C₂₁H₂₃IN₂ | |

| Molecular Weight | 430.33 g/mol | |

| Appearance | Dark green to black solid/powder | |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol | |

| Melting Point | ~240 °C | |

| pKa | 2.63 | |

| Maximum Absorption (λmax) | 528 nm |

Synthesis of this compound

This compound is synthesized via a condensation reaction. The process involves the reaction of 1-ethyl-2-methylquinolinium (B372601) iodide with p-dimethylaminobenzaldehyde. The methyl group of the quinolinium salt is activated and condenses with the carbonyl group of the aldehyde to form the ethenyl bridge that links the two aromatic systems.

References

Quinaldine Red: A Technical Guide for Researchers

Abstract

Quinaldine (B1664567) Red is a versatile cationic dye with significant applications in analytical chemistry and biochemistry. This technical guide provides an in-depth overview of Quinaldine Red, including its fundamental chemical properties, synthesis, and detailed applications as a pH indicator and a fluorescent probe for nucleic acids and proteins. This document is intended to serve as a comprehensive resource for researchers employing this compound in their experimental workflows.

Introduction

This compound, systematically known as 2-(p-Dimethylaminostyryl)quinoline ethiodide, is a polymethine dye recognized for its utility as a pH indicator and, more recently, as a fluorescent probe in biological research.[1] Its fluorescence is notably enhanced upon binding to macromolecules such as nucleic acids and certain proteins, a property that has been leveraged for their quantification and characterization.[2][3] This guide consolidates the technical information necessary for the effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a dark green to black crystalline powder.[4] Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 117-92-0 |

| Molecular Formula | C₂₁H₂₃IN₂ |

| Molecular Weight | 430.33 g/mol |

| IUPAC Name | 2-[2-(4-dimethylaminophenyl)ethenyl]-1-ethylquinolin-1-ium iodide |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Dark green to black powder/crystals |

| Melting Point | 240 °C (decomposition) |

| Solubility | Sparingly soluble in water, freely soluble in ethanol/methanol (B129727) |

| pKa | 2.63 |

| pH Indicator Range | 1.0 - 2.2 |

| Color Transition | Colorless (pH < 1.0) to Red (pH > 2.2) |

| Maximum Absorption (λmax) | 527 - 533 nm (in ethanol) |

| Maximum Emission (λem) | ~607 nm (when bound to nucleic acids) |

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction. The process involves the reaction of 1-ethyl-2-methylquinolinium (B372601) iodide with p-dimethylaminobenzaldehyde.[2] The methyl group of the quinaldine salt condenses with the aldehyde group to form the styryl dye.

Experimental Protocols and Applications

This compound as a pH Indicator

This compound is a valuable indicator for titrations in highly acidic conditions, with a pH transition range of 1.0 to 2.2.

A standard protocol for the preparation of a 0.1% (w/v) indicator solution is as follows:

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Dissolving: Transfer the powder to a 100 mL volumetric flask. Add 50 mL of methanol and swirl the flask until the dye is completely dissolved.

-

Dilution: Once dissolved, dilute the solution to the 100 mL mark with methanol.

-

Storage: Store the solution in a tightly sealed, light-resistant container at room temperature.

This compound as a Fluorescent Probe for Nucleic Acid Quantification

Free this compound exhibits minimal fluorescence in an aqueous solution. However, upon binding to nucleic acids, its fluorescence is significantly enhanced. This property forms the basis of a fluorometric assay for the quantification of DNA and RNA. The optimal pH for this interaction is between 3.2 and 3.6.

The following is a generalized protocol for the spectrofluorometric quantification of nucleic acids using this compound.

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a stock solution of this compound in ethanol.

-

Assay Buffer: Prepare a buffer solution with a pH between 3.2 and 3.6 (e.g., acetate (B1210297) buffer).

-

Nucleic Acid Standards: Prepare a series of known concentrations of DNA or RNA standards in the assay buffer.

-

-

Assay Procedure:

-

To a series of microplate wells or cuvettes, add the nucleic acid standards and unknown samples.

-

Add the this compound working solution (diluted from the stock solution in the assay buffer) to each well/cuvette.

-

Incubate at room temperature for a short period, protected from light, to allow for binding.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 557 nm and an emission wavelength of approximately 607 nm.

-

-

Data Analysis:

-

Construct a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

-

Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the standard curve.

-

This compound in Protein Binding Assays

This compound has been identified as a valuable fluorescent probe for studying drug-protein interactions, particularly with alpha-1-acid glycoprotein (B1211001) (AGP). The principle of this application lies in the displacement of bound this compound from the protein by a competing ligand (e.g., a drug), leading to a quenching of the fluorescence signal.

This protocol outlines a general procedure for a competitive binding assay.

-

Preparation of Solutions:

-

AGP Solution: Prepare a solution of AGP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

This compound Solution: Prepare a solution of this compound in the same buffer.

-

Competitor (Drug) Solutions: Prepare a series of concentrations of the drug to be tested.

-

-

Assay Procedure:

-

In a microplate or cuvettes, mix the AGP solution with the this compound solution.

-

To this mixture, add the different concentrations of the competitor drug.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the this compound-AGP complex.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the concentration of the competitor drug.

-

The decrease in fluorescence indicates the displacement of this compound from AGP by the drug. This data can be used to determine the binding affinity of the drug for AGP.

-

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a dye with significant utility in both chemical and biological research. Its properties as a pH indicator in highly acidic conditions and as a fluorescent probe for nucleic acids and proteins make it a valuable tool for scientists. This guide provides the foundational knowledge and general protocols to facilitate the use of this compound in various laboratory applications. Further optimization of the provided protocols may be necessary depending on the specific experimental context.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Evaluation of this compound as a fluorescent probe for studies of drug-alpha 1-acid glycoprotein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 117-92-0 CAS | this compound INDICATOR | pH Indicator (Solid) | Article No. 05529 [lobachemie.com]

An In-depth Technical Guide to the Synthesis and Purification of Quinaldine Red

This guide provides a comprehensive overview of the synthesis and purification methods for Quinaldine Red (2-(p-Dimethylaminostyryl)quinoline ethiodide), a cationic styryl dye with applications as a pH indicator and fluorescent probe. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data presentation.

Synthesis of this compound

This compound is synthesized via a condensation reaction between 1-ethyl-2-methylquinolinium (B372601) iodide and p-dimethylaminobenzaldehyde.[1] The reaction involves the formation of a styryl linkage through the reaction of the activated methyl group of the quinaldinium salt with the carbonyl group of the aldehyde.

Synthesis Signaling Pathway

The synthesis proceeds through a base-catalyzed aldol-type condensation followed by dehydration.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of cationic styryl dyes.[2]

Materials:

-

1-ethyl-2-methylquinolinium iodide

-

p-dimethylaminobenzaldehyde

-

Anhydrous sodium acetate (B1210297)

-

Ethanol (B145695) (EtOH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 1-ethyl-2-methylquinolinium iodide (1.0 eq), p-dimethylaminobenzaldehyde (1.0 eq), and anhydrous sodium acetate (2.0 eq).[2]

-

Add ethanol as the solvent.

-

Heat the mixture to 80°C and maintain it under reflux with stirring for 3 hours.[2]

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can then be subjected to purification.

Quantitative Data

| Parameter | Value | Source |

| Yield (analogous styryl dye) | 48% | [2] |

| Appearance | Dark green to black powder | |

| Molecular Formula | C₂₁H₂₃IN₂ | |

| Molecular Weight | 430.33 g/mol | |

| Purity (Commercial Grade) | ≥ 95% |

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials and by-products. The primary methods employed are column chromatography and recrystallization.

Purification Workflow

The general workflow for purifying crude this compound involves an initial purification step, typically column chromatography, followed by recrystallization to obtain a highly pure solid product.

Caption: General purification workflow for this compound.

Experimental Protocol: Purification by Column Chromatography

This method is effective for separating the desired product from other components in the reaction mixture.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and chamber for monitoring

Procedure:

-

Prepare a slurry of silica gel in the mobile phase (5% v/v MeOH in CH₂Cl₂).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimum amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase (5% v/v MeOH in CH₂Cl₂), collecting fractions.

-

Monitor the separation by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions by rotary evaporation to yield the purified product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures. This compound is known to be soluble in ethanol and methanol, making these suitable solvents for recrystallization.

Materials:

-

Purified this compound (from column chromatography)

-

Ethanol or Methanol

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the purified this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or methanol to the flask and heat the mixture gently on a hot plate until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature. Crystals of pure this compound should start to form.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold solvent (ethanol or methanol).

-

Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.

Data Summary

The following table summarizes the key quantitative data related to the synthesis and properties of this compound.

| Property | Value |

| Molecular Formula | C₂₁H₂₃IN₂ |

| Molecular Weight | 430.33 g/mol |

| Appearance | Dark green to black powder |

| Typical Synthesis Yield (analogous compound) | 48% |

| Commercial Purity | ≥ 95% |

| Column Chromatography Mobile Phase | 5% v/v Methanol in Dichloromethane |

| Recrystallization Solvents | Ethanol, Methanol |

References

Quinaldine Red: A Technical Guide to Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

Quinaldine (B1664567) Red is a cationic styryl dye recognized for its utility as a pH indicator and a fluorescent probe in various biological and chemical applications. A comprehensive understanding of its solubility in aqueous and organic media is critical for its effective use in research and development. This technical guide provides an in-depth overview of the solubility of Quinaldine Red, detailed experimental protocols for its use, and visualizations of its functional mechanisms.

Solubility of this compound

The solubility of this compound is a key parameter for its application in different experimental settings. While it is generally characterized as being sparingly soluble in water, it exhibits greater solubility in several organic solvents. The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

| Solvent | Solubility | Appearance of Solution |

| Ethanol | 1 mg/mL[1] | Clear, dark red[1] |

| Chloroform | 1 mg/mL | Clear to slightly hazy, yellow to very deep yellow |

| Water | 10 mg/mL | Dark red |

Note: The quantitative value for water solubility should be approached with caution, as multiple sources describe this compound as "partly miscible"[2], "sparingly soluble" or "does not dissolve easily in water"[2]. The higher reported value may be influenced by factors such as temperature, pH, or the presence of co-solvents.

Qualitative Solubility Data

| Solvent | Qualitative Description |

| Water | Sparingly soluble[3], Does not dissolve easily (partly miscible) |

| Ethanol | Freely soluble |

| Methanol (B129727) | Freely soluble |

| Alcohol | Partly soluble |

Experimental Protocols

Preparation of a Standard this compound Indicator Solution (0.1% w/v in Methanol)

This protocol describes the preparation of a standard 0.1% weight/volume solution of this compound in methanol, suitable for use as a pH indicator in titrations and other applications.

Materials:

-

This compound powder

-

Methanol (analytical grade)

-

100 mL volumetric flask

-

Analytical balance

-

Spatula

-

Weighing paper

Procedure:

-

Accurately weigh 0.1 g of this compound powder onto a piece of weighing paper using an analytical balance.

-

Carefully transfer the weighed this compound into a 100 mL volumetric flask.

-

Add approximately 50 mL of methanol to the volumetric flask.

-

Swirl the flask gently until the this compound is completely dissolved. The solution should appear purple.

-

Once dissolved, dilute the solution to the 100 mL mark with methanol.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

The final concentration of the prepared solution is approximately 1 gram/liter.

-

Store the solution in a tightly sealed, light-resistant container at room temperature.

General Protocol for Determining the Solubility of a Compound

This protocol outlines a general method for determining the solubility of a chemical compound like this compound in a specific solvent.

Materials:

-

Compound to be tested (e.g., this compound)

-

Solvent of interest

-

A series of small, sealable vials or test tubes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument (e.g., HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials.

-

To each vial, add a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original supernatant, taking into account the dilution factor.

-

The resulting concentration represents the solubility of the compound in the given solvent at the specified temperature.

-

Visualizing the Mechanisms of Action

pH Indicator Mechanism

This compound functions as a pH indicator by undergoing a structural change in response to varying hydrogen ion concentrations. This change in its chemical structure results in a visible color transition. The process can be visualized as an equilibrium between its protonated (colorless) and deprotonated (red) forms.

Caption: pH-dependent equilibrium of this compound.

Fluorescent Probe Workflow

This compound is intrinsically non-fluorescent in an aqueous solution. However, upon binding to a target molecule, such as a protein or nucleic acid, its conformation is restricted, leading to a significant increase in fluorescence. This "light-up" property makes it a valuable tool for detecting and quantifying biological macromolecules.

Caption: Workflow of this compound as a fluorescent probe.

References

Spectroscopic properties of Quinaldine Red (absorption and emission spectra).

For Researchers, Scientists, and Drug Development Professionals

Quinaldine Red is a versatile cationic cyanine (B1664457) dye widely recognized for its utility as a pH indicator and, more significantly, as a fluorescent probe in various biological and chemical applications. Its spectroscopic properties are highly sensitive to its local microenvironment, making it a powerful tool for studying molecular interactions. This guide provides a comprehensive overview of the absorption and emission characteristics of this compound, detailed experimental protocols for their measurement, and a workflow for its application as a fluorescent probe.

Core Spectroscopic Properties

This compound is characterized by its solvatochromic and fluorogenic nature. In its unbound state in aqueous solutions, it exhibits minimal fluorescence. However, upon binding to macromolecules such as nucleic acids (DNA and RNA) and proteins, or when incorporated into hydrophobic environments, its fluorescence quantum yield increases significantly. This "light-up" property is a key advantage for its use as a molecular probe, as it reduces background signal and enhances sensitivity.

The absorption and emission spectra of this compound are influenced by factors such as solvent polarity, pH, and binding to target molecules. This sensitivity allows for the investigation of binding events and conformational changes in biomolecules.

Data Presentation: Spectroscopic Parameters

The following tables summarize the key quantitative spectroscopic data for this compound under various conditions.

Table 1: Absorption Properties of this compound

| Parameter | Value | Solvent/Condition | Reference |

| Absorption Maximum (λabs) | 492 nm | Water (pH 7) | [1] |

| 528 nm | Ethanol | [2][3] | |

| 547 nm | Langmuir-Blodgett Film | [1] | |

| 325 - 331 nm | Ethanol | [2] | |

| 279 - 285 nm | Ethanol | ||

| Molar Absorptivity (ε) | >58,000 M-1cm-1 | Ethanol (at λmax in visible region) | |

| >10,000 M-1cm-1 | Ethanol (at 325-331 nm) | ||

| >8,800 M-1cm-1 | Ethanol (at 279-285 nm) |

Table 2: Fluorescence Properties of this compound

| Parameter | Value | Condition | Reference |

| Excitation Maximum (λex) | ~557 nm | Bound to Nucleic Acids | |

| Emission Maximum (λem) | ~607 nm | Bound to Nucleic Acids | |

| Emission Range | 580 - 650 nm | Bound to Nucleic Acids | |

| Optimal pH for Fluorescence | 3.2 - 3.6 | Bound to DNA | |

| Fluorescence State | Non-fluorescent | Unbound in aqueous solution | |

| Fluorescent | Bound to macromolecules (e.g., DNA, proteins) |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the spectroscopic characterization of this compound.

Measurement of Absorption Spectra

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent of choice (e.g., ethanol, water, buffer)

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 250-700 nm).

-

Blank Measurement: Fill a cuvette with the solvent and use it to blank the spectrophotometer.

-

Sample Measurement: Record the absorption spectra of each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The slope of the resulting linear plot will be the molar absorptivity (ε).

-

Measurement of Emission Spectra and Binding Studies

Objective: To determine the fluorescence emission spectrum of this compound upon binding to a macromolecule (e.g., DNA) and to quantify the binding affinity.

Materials:

-

This compound

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

-

Macromolecule of interest (e.g., calf thymus DNA)

-

Buffer solution (e.g., a buffer with a pH of 3.5 for optimal DNA binding)

-

Micropipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound and a stock solution of the macromolecule in the appropriate buffer.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., 557 nm for DNA-bound this compound). Set the emission wavelength range for scanning (e.g., 570-700 nm).

-

This compound Spectrum: Record the emission spectrum of a dilute solution of this compound alone in the buffer to confirm its low intrinsic fluorescence.

-

Titration:

-

To a cuvette containing a fixed concentration of this compound, add increasing aliquots of the macromolecule stock solution.

-

After each addition, gently mix and allow the solution to equilibrate before recording the fluorescence emission spectrum.

-

-

Data Analysis:

-

Observe the increase in fluorescence intensity at the emission maximum (~607 nm) as the concentration of the macromolecule increases.

-

Plot the change in fluorescence intensity as a function of the macromolecule concentration.

-

This binding isotherm can be fitted to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

-

Mandatory Visualizations

Experimental Workflow for Biomolecule Detection

The following diagram illustrates the general workflow for utilizing this compound as a "light-up" fluorescent probe for the detection and quantification of biomolecules.

Caption: Workflow for biomolecule detection using this compound.

Logical Relationship of Spectroscopic Properties

This diagram illustrates the relationship between the state of this compound and its resulting spectroscopic properties.

References

An In-Depth Technical Guide to the pH Indicator Properties of Quinaldine Red

For Researchers, Scientists, and Drug Development Professionals

Quinaldine Red is a versatile styryl dye belonging to the quinoline (B57606) family of compounds. While it has found applications as a fluorescent probe in various biological assays, its fundamental property as a pH indicator remains a critical aspect of its utility in scientific research. This technical guide provides a comprehensive overview of the pH indicator range of this compound, its chemical properties, and the methodologies for its application and analysis.

Core Properties and pH Indicator Range

This compound, scientifically known as 2-(p-Dimethylaminostyryl)quinoline ethiodide, is a cationic dye that exhibits a distinct color change in response to variations in hydrogen ion concentration. This property makes it a valuable tool for pH determination in acidic environments.

The key quantitative parameters of this compound as a pH indicator are summarized in the table below. It is important to note that slight variations in the reported pH range exist in the literature. For the most precise applications, it is recommended to calibrate the indicator under specific experimental conditions.

| Property | Value | Reference(s) |

| Visual Transition Interval | pH 1.0 – 2.2 | [1] |

| pH 1.4 – 3.2 | [2][3][4] | |

| Color Change | Colorless (acidic) to Red (basic) | [2] |

| pKa | 2.63 | |

| Molar Mass | 430.33 g/mol | |

| Chemical Formula | C₂₁H₂₃IN₂ |

Mechanism of Color Change

The color change of this compound is a direct consequence of a change in its molecular structure due to protonation and deprotonation. In its deprotonated (basic) form, the molecule possesses an extended π-conjugated system encompassing the quinoline and dimethylaminophenyl rings. This extensive conjugation allows for the absorption of light in the visible region, resulting in its characteristic red color.

Upon acidification, the dimethylamino group becomes protonated. This protonation disrupts the delocalization of π-electrons across the molecule, effectively shortening the conjugated system. As a result, the molecule no longer absorbs visible light, rendering it colorless.

Experimental Protocols

Preparation of this compound Indicator Solution

A standard 0.1% (w/v) indicator solution can be prepared for typical laboratory use.

Materials:

-

This compound powder

-

Methanol (B129727), analytical grade

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of methanol to the flask.

-

Swirl the flask gently until the this compound is completely dissolved.

-

Once dissolved, dilute the solution to the 100 mL mark with methanol.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the solution in a tightly sealed, light-resistant container.

Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) of this compound can be precisely determined using UV-Visible spectrophotometry. This method relies on measuring the absorbance of the indicator at different pH values.

Materials:

-

This compound indicator solution (as prepared above)

-

A series of buffer solutions with known pH values spanning the transition range of this compound (e.g., pH 1.0 to 3.5)

-

UV-Visible spectrophotometer

-

Cuvettes

-

pH meter

Experimental Workflow:

Applications in Research and Drug Development

Beyond its role as a simple pH indicator, this compound's unique photophysical properties make it a valuable tool in various research and drug development applications.

Fluorescent Probe for Nucleic Acids and Proteins

This compound exhibits fluorescence when it binds to certain biological macromolecules, a property that is absent when it is free in solution. This "light-up" characteristic makes it a sensitive probe for:

-

DNA and RNA Quantification: The fluorescence intensity of this compound is linearly proportional to the concentration of nucleic acids, providing a basis for their quantification.

-

Studying DNA Structures: It has been used as a fluorescent probe for investigating non-canonical DNA structures, such as i-motifs.

-

Protein Analysis: The interaction of this compound with proteins can induce fluorescence, allowing for the study of protein conformation and stability. A high-throughput method for determining the melting temperature of proteins using this compound has been developed.

Bioassays and High-Throughput Screening

The fluorescence properties of this compound are amenable to high-throughput screening (HTS) formats. Assays can be designed where a change in fluorescence signals the interaction of a drug candidate with its target, or the modulation of an enzymatic activity. For instance, its ability to detect inorganic phosphate (B84403) can be adapted to monitor the activity of enzymes that produce phosphate.

Drug-Target Interaction Studies

The binding of this compound to proteins can be influenced by the presence of other ligands, including potential drug molecules. This principle can be applied to develop competitive binding assays to screen for compounds that interact with a specific protein target.

References

Quinaldine Red as a Fluorescent Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinaldine Red (QR) is a versatile "light-up" fluorescent probe with broad applications in molecular biology, diagnostics, and drug discovery. Its core mechanism relies on a significant increase in fluorescence quantum yield upon binding to target macromolecules, a phenomenon driven by the restriction of intramolecular rotation. This guide provides a comprehensive overview of the photophysical principles governing QR's fluorescence, detailed protocols for its application in nucleic acid and protein analysis, and a summary of its key quantitative parameters. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their experimental workflows.

Core Mechanism of Fluorescence

This compound is a cationic styryl dye that, in its unbound state in aqueous solution, exhibits minimal fluorescence. This is due to the free rotation around the single bond connecting its quinolinium and dimethylaminophenyl rings. This rotation leads to efficient non-radiative decay from the excited state, primarily through a process known as Twisted Intramolecular Charge Transfer (TICT).

Upon binding to a target molecule, such as the minor groove of a DNA duplex, the surface of a protein, or within the pocket of a specific DNA or protein structure (e.g., G-quadruplexes, i-motifs, or amyloid fibrils), this intramolecular rotation is sterically hindered.[1][2][3] This restriction of torsional motion suppresses the non-radiative decay pathways.[2][3] As a result, the excited state is more likely to relax through the emission of a photon, leading to a significant enhancement of fluorescence intensity. This "turn-on" fluorescence response is the fundamental principle behind its use as a molecular probe.

The following diagram illustrates this mechanism:

Quantitative Data

The photophysical and binding properties of this compound are summarized below. It is important to note that these values can be influenced by the specific experimental conditions, such as the solvent, pH, and the nature of the binding target.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | ~528 nm | In ethanol (B145695) | |

| ~557 nm | When bound to nucleic acids | ||

| Emission Maximum (λem) | ~607 nm | When bound to nucleic acids | |

| 580 - 650 nm | When bound to nucleic acids | ||

| Molar Extinction Coefficient (ε) | ≥ 58,000 M-1cm-1 | At λmax1 in ethanol | |

| Fluorescence Quantum Yield (Φ) | Very low (<<0.01) | Free in aqueous solution | |

| Significantly increased | Upon binding to target | ||

| Fluorescence Lifetime (τ) | Not available | - | - |

| Optimal pH for DNA Binding | 3.2 - 3.6 | For maximum fluorescence |

Table 2: Binding Properties of this compound

| Target | Binding Affinity (Kd) | Method | Reference(s) |

| DNA (general) | Not available | - | - |

| Proteins (general) | Not available | - | - |

| Antibodies (H5N1) | Detection limit of 0.3 nM | Fluorescence assay |

Note: Specific Kd values for this compound with various targets are not widely reported in the literature. Researchers may need to determine these empirically for their specific application.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Preparation of this compound Stock Solution

A standard stock solution of this compound can be prepared for use in various assays.

Materials:

-

This compound powder (CAS 117-92-0)

-

Methanol (B129727) or Ethanol, ACS grade

-

1.5 mL microcentrifuge tubes or glass vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh out a precise amount of this compound powder. For a 1 mg/mL (approximately 2.32 mM) stock solution, weigh 1 mg of QR.

-

Transfer the powder to a suitable container (e.g., a 1.5 mL microcentrifuge tube).

-

Add 1 mL of methanol or ethanol to the tube. This compound is sparingly soluble in water but freely soluble in alcohols.

-

Vortex thoroughly until the powder is completely dissolved. The solution should appear as a clear, dark red or purple liquid.

-

Store the stock solution protected from light at 4°C. For long-term storage, aliquoting and storing at -20°C is recommended.

General Workflow for Fluorescence-Based Quantification

This workflow can be adapted for quantifying nucleic acids or proteins.

Protocol for DNA Quantification

This protocol is based on the fluorometric assay principles described in the literature.

Materials:

-

This compound stock solution (see 4.1)

-

DNA standards of known concentration (e.g., calf thymus DNA)

-

Unknown DNA samples

-

Assay buffer (e.g., a buffer at pH 3.5 for optimal fluorescence with DNA)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Prepare DNA Standards: Create a series of DNA standards by serially diluting a concentrated DNA stock in the assay buffer. A typical concentration range might be 0-30 µg/mL.

-

Prepare Unknown Samples: Dilute the unknown DNA samples in the assay buffer to fall within the linear range of the standard curve.

-

Prepare QR Working Solution: Dilute the this compound stock solution in the assay buffer to the final desired concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

Assay Setup: In a 96-well black microplate, add a fixed volume of the QR working solution to each well. Then, add the same volume of either assay buffer (for blank), DNA standards, or unknown DNA samples.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for binding equilibrium to be reached.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 557 nm and emission set to approximately 607 nm.

-

Data Analysis: a. Subtract the average fluorescence intensity of the blank wells from all other readings. b. Plot the corrected fluorescence intensity of the DNA standards against their concentrations to generate a standard curve. c. Use the linear regression equation from the standard curve to calculate the concentration of the unknown DNA samples.

Protocol for Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol adapts the general principles of thermal shift assays for use with this compound to determine protein melting temperature (Tm).

Materials:

-

Purified protein of interest

-

This compound stock solution (see 4.1)

-

A series of buffers or ligand solutions to be tested

-

Real-time PCR instrument with a melt curve analysis module

-

Optically clear PCR strips or 96-well PCR plates

Procedure:

-

Prepare Master Mix: For each condition to be tested, prepare a master mix containing the protein at a final concentration (e.g., 5-10 µM) and this compound at a final concentration (e.g., 5-20 µM) in the desired buffer. The optimal protein and dye concentrations should be determined empirically.

-

Assay Setup: Aliquot the master mix into replicate wells of a PCR plate (e.g., 20-25 µL per well).

-

Seal and Centrifuge: Seal the plate with an optically clear adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to perform a melt curve analysis.

-

Equilibration: Hold at 25°C for 1-2 minutes.

-

Melt Curve: Increase the temperature from 25°C to 95°C with a ramp rate of approximately 1°C per minute, acquiring fluorescence data at each temperature increment. The instrument's filter set should be compatible with QR's excitation and emission wavelengths (a channel for ROX or similar red dyes may be suitable).

-

-

Data Analysis: a. The instrument software will generate a melt curve, plotting fluorescence intensity versus temperature. b. The melting temperature (Tm) is the midpoint of the sigmoidal transition, which corresponds to the peak of the first derivative of the melt curve (-dF/dT). c. Compare the Tm values across different conditions. An increase in Tm indicates stabilization of the protein by the buffer or ligand.

The logical relationship for interpreting the results of a thermal shift assay is as follows:

Conclusion

This compound is a powerful and cost-effective fluorescent probe whose "turn-on" mechanism provides high sensitivity for the detection and quantification of nucleic acids and proteins. Its utility in diverse applications, from simple concentration measurements to more complex thermal stability and binding assays, makes it a valuable tool for the modern research laboratory. By understanding the core principles of its fluorescence and employing the detailed protocols provided in this guide, researchers can confidently integrate this compound into their experimental designs to accelerate discovery and development. Further characterization of its photophysical properties, such as quantum yield and fluorescence lifetime in various bound states, will continue to expand its applicability in advanced fluorescence techniques.

References

Quinaldine Red: A Comprehensive Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine Red (QR) is a cyanine (B1664457) dye widely recognized for its utility as a pH indicator and, more significantly, as a versatile fluorescent probe.[1] Its photophysical properties are exquisitely sensitive to the surrounding environment, making it a powerful tool for investigating molecular interactions and dynamics in various systems. This technical guide provides an in-depth exploration of the photophysical characteristics of this compound in diverse environments, detailed experimental protocols for its use, and visualizations of its application in biological contexts.

Free this compound in solution exhibits weak fluorescence. However, upon binding to macromolecules such as proteins and nucleic acids, its fluorescence quantum yield is significantly enhanced.[1][2] This "light-up" property is central to its application as a probe for biomolecular structures and functions.

Photophysical Properties of this compound

The absorption and emission properties of this compound are highly dependent on the polarity and microenvironment of its surroundings. This solvatochromism is a key feature that allows it to report on changes in its local environment.

In Different Solvents

The photophysical parameters of this compound in a range of organic solvents with varying polarities are summarized below. A clear trend of red-shifted emission is generally observed with increasing solvent polarity, indicative of a more polar excited state.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) [ns] |

| Methanol | 32.7 | 528 | ~580 | ~58,000 | Data not available | Data not available |

| Ethanol | 24.6 | 527 - 533 | Data not available | >58,000 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available | Data not available | Data not available |

| DMSO | 46.7 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Water | 80.1 | Data not available | Weak | Data not available | Very low | Data not available |

In Organized Media

The behavior of this compound within the hydrophobic pockets of micelles and cyclodextrins leads to significant changes in its photophysical properties, most notably a dramatic increase in fluorescence intensity.

Micelles:

| Micelle Type | Environment | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) [ns] |

| SDS (Anionic) | Hydrophobic core | Data not available | Data not available | Enhanced | Data not available |

| CTAB (Cationic) | Hydrophobic core | Data not available | Data not available | Enhanced | Data not available |

| Triton X-100 (Non-ionic) | Palisade layer | Data not available | Data not available | Enhanced | Data not available |

Cyclodextrins:

| Cyclodextrin Type | Environment | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) [ns] |

| β-Cyclodextrin | Hydrophobic cavity | Data not available | Data not available | Enhanced | Data not available |

In Biological Environments

This compound's fluorescence is particularly enhanced upon interaction with biological macromolecules, making it a valuable tool in cellular and molecular biology.

Nucleic Acids:

When bound to DNA, this compound exhibits a significant increase in fluorescence. The optimal pH for this interaction is between 3.2 and 3.6.[1]

| Biomolecule | Excitation Max (λ_ex) [nm] | Emission Max (λ_em) [nm] | Key Features |

| DNA | 557 | 607 | Fluorescence intensity is linearly related to DNA concentration.[2] |

| RNA | 557 | 607 | Fluorescence intensity is linearly related to RNA concentration. |

| i-motif DNA | 550 | Enhanced | Shows a greater than 3-fold increase in fluorescence. |

Proteins:

This compound is a known fluorescent probe for detecting the β-sheet structure of amyloid fibrils, which are associated with various neurodegenerative diseases. It can also be used to determine the melting temperature (Tm) of proteins.

| Biomolecule/Process | Excitation Max (λ_ex) [nm] | Emission Max (λ_em) [nm] | Key Features |

| Amyloid Fibrils (β-sheet) | Near-infrared | Near-infrared | High sensitivity and resistance to photobleaching. |

| Protein Unfolding | Varies | Varies | Fluorescence changes monitor the exposure of hydrophobic regions during denaturation. |

Experimental Protocols

Synthesis of this compound

This compound is synthesized through a condensation reaction.

References

Quinaldine Red: A Technical Guide to its Interactions with Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine (B1664567) Red (QR) is a cationic styryl dye widely recognized for its utility as a fluorescent probe in biochemical and cellular studies. Its photophysical properties, characterized by low intrinsic fluorescence in aqueous solution and significant fluorescence enhancement upon binding to macromolecules, make it a valuable tool for investigating the structure, function, and dynamics of proteins and nucleic acids. This technical guide provides an in-depth overview of the binding characteristics of Quinaldine Red, complete with quantitative data, detailed experimental protocols, and visualizations of associated molecular and experimental workflows.

Core Principles of this compound Binding

Free this compound in solution is largely non-fluorescent. Upon binding to hydrophobic pockets or structured environments within proteins and nucleic acids, the molecule undergoes a conformational change that restricts intramolecular rotation. This restriction minimizes non-radiative decay pathways, leading to a pronounced increase in fluorescence quantum yield. This "light-up" property is the foundation of its application as a molecular probe.

Binding to Proteins

This compound exhibits a notable affinity for various proteins, a characteristic that has been harnessed for several applications, including the quantification of protein stability and the study of drug-protein interactions. The binding is often driven by hydrophobic and electrostatic interactions.

Quantitative Binding Data: Protein Interactions

The interaction of this compound with proteins can be quantified to determine binding affinity (dissociation constant, Kd) and stoichiometry (n). Below is a summary of available quantitative data.

| Protein | Method | Binding Constant (Ka) | Stoichiometry (n) | Reference |

| Alpha 1-acid glycoprotein (B1211001) (AGP) | Fluorometric Titration | 1.3 x 106 M-1 | 0.9 | [1] |

Applications in Protein Science

-

Determination of Protein Melting Temperature (Tm): this compound can be used in thermal shift assays (TSA) or differential scanning fluorimetry (DSF) to determine the melting temperature of a protein. As the protein unfolds with increasing temperature, hydrophobic regions become exposed, leading to QR binding and a sharp increase in fluorescence. The midpoint of this transition corresponds to the Tm, a key indicator of protein stability.[2]

-

Amyloid Fibril Detection: this compound has been shown to bind to the β-sheet structures characteristic of amyloid fibrils, which are associated with various neurodegenerative diseases. This binding results in a significant fluorescence enhancement, enabling the detection and characterization of these protein aggregates.

-

Drug-Protein Interaction Studies: The displacement of QR from its binding site on a protein by a competing ligand can be monitored by a decrease in fluorescence. This principle is utilized in competitive binding assays to determine the binding affinities of drugs and other small molecules to proteins like alpha-1-acid glycoprotein (AAG).[3]

Binding to Nucleic Acids

This compound also interacts with various forms of nucleic acids, exhibiting fluorescence enhancement that is linearly related to the concentration of DNA or RNA.[4] The binding is sensitive to pH, with maximum fluorescence for DNA binding observed in the pH range of 3.2-3.6.[4]

Quantitative Binding Data: Nucleic Acid Interactions

Quantitative binding data for this compound with specific nucleic acid structures is an active area of research. While general binding is established, specific dissociation constants for a wide range of nucleic acid types are not yet comprehensively tabulated in the literature.

| Nucleic Acid Type | Method | Binding Characteristics | Reference |

| DNA/RNA (general) | Fluorescence Spectroscopy | Linear fluorescence increase with concentration | |

| i-motif DNA | Fluorescence Spectroscopy | Significant fluorescence enhancement upon binding |

Applications in Nucleic Acid Research

-

Quantification of DNA and RNA: The linear relationship between nucleic acid concentration and QR fluorescence allows for the development of sensitive and inexpensive quantification assays.

-

Detection of Non-Canonical DNA Structures: this compound has been identified as a fluorescent probe for specific non-canonical DNA secondary structures, such as i-motifs. These structures are implicated in the regulation of gene expression, and QR provides a tool for their detection and study.

Experimental Protocols

Fluorescence Titration for Determining Binding Affinity

This protocol outlines the general steps for determining the binding constant of this compound with a protein or nucleic acid using fluorescence spectroscopy.

Materials:

-

Fluorometer

-

Quartz cuvette

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Purified protein or nucleic acid solution in a suitable buffer

-

Binding buffer

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound.

-

Prepare a stock solution of the macromolecule of interest at a known concentration.

-

All solutions should be prepared in the same binding buffer to avoid artifacts from buffer mismatch.

-

-

Instrument Setup:

-

Set the excitation wavelength (typically around 557 nm for QR-nucleic acid complexes) and emission wavelength range (e.g., 570-700 nm) on the fluorometer. Optimal wavelengths may need to be determined empirically for protein binding.

-

Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio.

-

-

Titration:

-

Fill the cuvette with a fixed concentration of this compound in the binding buffer.

-

Record the initial fluorescence spectrum.

-

Make successive additions of small aliquots of the macromolecule stock solution to the cuvette.

-

After each addition, allow the system to equilibrate (typically a few minutes) and then record the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity data for dilution by multiplying the observed intensity by the factor (V0 + Vi) / V0, where V0 is the initial volume and Vi is the total volume of titrant added.

-

Plot the change in fluorescence intensity as a function of the macromolecule concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd) and stoichiometry (n).

-

Caption: Workflow for determining protein melting temperature using a thermal shift assay.

Potential Impact on Cellular Signaling

While direct studies on the effect of this compound on specific signaling pathways are limited, its ability to bind to proteins and nucleic acids suggests potential for modulating cellular processes. Quinoline (B57606) derivatives, the broader class of compounds to which QR belongs, have been shown to exert various biological effects, including cytotoxicity and antiproliferative activity, which are often mediated through interactions with cellular signaling cascades.

For instance, some quinoline-based compounds have been reported to influence pathways involved in cell proliferation and apoptosis. A hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of related compounds, is the MAP kinase/ERK pathway. This pathway is a central regulator of cell growth, differentiation, and survival.

Hypothetical Modulation of the MAPK/ERK Signaling Pathway by this compound

Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.

Disclaimer: The depicted signaling pathway represents a potential area of investigation for this compound's cellular effects based on the known activities of related quinoline compounds. Direct experimental evidence for QR's modulation of this specific pathway is currently lacking. QR's established binding to G-quadruplex and i-motif structures within promoter regions of oncogenes like c-Myc suggests a potential mechanism for influencing gene expression regulated by this pathway.

Conclusion

This compound is a versatile and valuable fluorescent probe for the study of proteins and nucleic acids. Its "light-up" properties upon binding provide a sensitive and convenient method for a range of applications, from determining protein stability to quantifying nucleic acids and detecting specific DNA secondary structures. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers looking to employ this compound in their experimental workflows. Further investigation into its cellular effects is warranted to fully elucidate its potential as a modulator of biological processes.

References

- 1. Evaluation of this compound as a fluorescent probe for studies of drug-alpha 1-acid glycoprotein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Protopine and Allocryptopine Interactions with Plasma Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Quinaldine Red: A Technical History of a Versatile Cyanine Dye

Abstract

This technical guide provides an in-depth exploration of the history and original applications of Quinaldine (B1664567) Red, a synthetic cyanine (B1664457) dye. Since its emergence in the early 20th century, Quinaldine Red has found utility as a pH indicator in analytical chemistry and as a fluorescent probe in biological research. This document details the historical synthesis of the dye, provides protocols for its seminal applications, and presents its physicochemical properties in a structured format. Diagrams created using Graphviz are included to illustrate key processes and relationships, offering a comprehensive resource for scientific and research professionals.

Introduction: The Advent of a Specialized Cyanine Dye

This compound, chemically known as 2-{(1E)-2-[4-(Dimethylamino)phenyl]ethen-1-yl}-1-ethylquinolin-1-ium iodide, is a member of the cyanine dye family, a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1][2] While the broader family of cyanine dyes was first synthesized over a century ago for use in photographic emulsions, this compound emerged in the early 20th century as a compound with distinct applications in laboratory settings.[1][3] Its primary initial uses were as a pH indicator for titrations in highly acidic conditions and as a vital stain in microscopy.[3] This guide will delve into the historical context of its development and the original experimental protocols that established its place in chemical and biological research.

Physicochemical Properties

This compound is a dark green to black solid that is sparingly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and methanol (B129727). Its utility as a pH indicator and fluorescent probe is dictated by its distinct spectral properties, which are summarized below.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₃IN₂ | |

| Molar Mass | 430.33 g/mol | |

| Appearance | Dark green to black solid | |

| Melting Point | 240 °C (decomposition) | |

| pKa | 2.63 | |

| pH Indicator Range | 1.0 - 2.2 | |

| 1.4 - 3.2 | ||

| Color in Acidic Solution | Colorless | |

| Color in Basic Solution | Red | |

| Absorption Maximum (λmax) | 528-533 nm (in acetic acid) | |

| Fluorescence Emission | 580-650 nm (when bound to nucleic acids) |

Historical Synthesis

The synthesis of this compound is achieved through a condensation reaction. While modern synthetic procedures are well-established, this guide presents a detailed historical protocol adapted from the literature of the mid-20th century, reflecting the methods available to early researchers. The synthesis involves the reaction of 1-ethyl-2-methylquinolinium (B372601) iodide (quinaldine ethiodide) with p-dimethylaminobenzaldehyde.

Detailed Experimental Protocol: Synthesis of 2-(p-Dimethylaminostyryl)-quinoline Ethiodide

This protocol is based on established methods for the synthesis of styrylquinoline dyes from the early to mid-20th century.

Materials:

-

Quinaldine ethiodide (1-ethyl-2-methylquinolinium iodide)

-

p-Dimethylaminobenzaldehyde

-

Piperidine (B6355638) (as a catalyst)

-

Absolute ethanol

Procedure:

-

A mixture of quinaldine ethiodide and an equimolar quantity of p-dimethylaminobenzaldehyde is prepared.

-

The reactants are dissolved in a minimal amount of absolute ethanol.

-

A few drops of piperidine are added to the solution to act as a basic catalyst for the condensation reaction.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the intensification of the red color.

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The crude this compound product will precipitate out of the solution.

-

The precipitate is collected by filtration and washed with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

The collected solid is then recrystallized from ethanol to yield purified crystals of this compound.

-

The purified crystals are dried in a desiccator.

Diagram 1: Synthesis of this compound

Caption: A diagram illustrating the reactants and conditions for the synthesis of this compound.

Original Applications

This compound's initial impact was primarily in two areas: as a pH indicator for specialized analytical titrations and as a vital stain for observing living cells.

Application as a pH Indicator

With a visual transition interval in the highly acidic range of pH 1.0 to 3.2, this compound filled a niche for acid-base titrations where common indicators like phenolphthalein (B1677637) or methyl orange were unsuitable. It was particularly useful for the titration of weak bases with strong acids, where the equivalence point lies in the acidic pH range.

4.1.1. Experimental Protocol: Preparation and Use of this compound Indicator Solution

This protocol outlines the preparation of a this compound indicator solution and its use in a typical acid-base titration from the early 20th century.

Preparation of the Indicator Solution:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 100 mL of methanol or ethanol.

-

Store the solution in a tightly sealed, light-resistant bottle.

Titration Procedure:

-

Pipette a known volume of the weak base solution into a flask.

-

Add 2-3 drops of the this compound indicator solution. The solution will appear red.

-

Titrate with a standardized solution of a strong acid (e.g., hydrochloric acid) from a burette.

-

The endpoint of the titration is reached when the solution undergoes a sharp color change from red to colorless.

-

Record the volume of the acid added to determine the concentration of the base.

Diagram 2: Workflow for Acid-Base Titration using this compound

Caption: A workflow diagram for a typical acid-base titration using this compound as an indicator.

Application in Biological Staining

As a vital stain, this compound was used to visualize the internal structures of living cells without causing immediate cell death. This was a significant advantage over many other stains of the era that required fixation, a process that kills the cells. Its cationic nature allowed it to accumulate in certain cellular compartments.

4.2.1. Experimental Protocol: Vital Staining of Cells in Culture (Conceptual)

Materials:

-

Stock solution of this compound (dissolved in ethanol or a balanced salt solution).

-

Living cells in culture (e.g., fibroblasts).

-

Balanced salt solution (e.g., Ringer's solution).

-

Microscope slides and coverslips.

Procedure:

-

Prepare a dilute working solution of this compound by adding a small amount of the stock solution to a balanced salt solution. The final concentration should be low enough to be non-toxic to the cells over the observation period.

-

Wash the cultured cells with the balanced salt solution to remove any culture medium.

-

Incubate the cells with the dilute this compound solution for a short period (e.g., 10-30 minutes).

-

After incubation, wash the cells again with the balanced salt solution to remove any excess stain.

-

Prepare a wet mount of the stained cells on a microscope slide.

-

Observe the cells under a light microscope. The distribution of the red color within the cells can provide information about the location of certain organelles.

Mechanism of Action as a pH Indicator

The color change of this compound in response to pH is due to a change in its molecular structure. In basic to mildly acidic conditions, the molecule exists in a conjugated form that absorbs light in the visible spectrum, resulting in its characteristic red color. In highly acidic environments (pH below its transition range), the nitrogen atom in the quinoline (B57606) ring becomes protonated. This disrupts the extended conjugation of the molecule, leading to a loss of color.

Diagram 3: pH-Dependent Structural Change of this compound

Caption: The reversible protonation of this compound that causes its color change.

Conclusion

This compound, a cyanine dye developed in the early 20th century, has a significant history as a specialized tool in both analytical chemistry and biological research. Its original applications as a pH indicator for titrations in strong acid and as a vital stain for living cells highlight its versatility. The historical protocols and data presented in this guide offer a comprehensive overview for contemporary researchers and scientists, providing context for the continued use and development of this and similar functional dyes.

References

Methodological & Application

Application Notes: Quinaldine Red as a pH Indicator in Non-Aqueous Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine Red is a versatile pH indicator dye primarily utilized in non-aqueous acid-base titrations. Its distinct color transition and suitability for acidic pH ranges make it a valuable tool for the quantitative analysis of weak bases, particularly in organic solvents where conventional indicators may not be effective. These application notes provide a comprehensive protocol for the use of this compound in the titration of weak bases with perchloric acid in a glacial acetic acid medium, a common application in pharmaceutical analysis.

Physicochemical Properties of this compound

This compound, with the chemical name 2-((1E)-2-[4-(Dimethylamino)phenyl]ethen-1-yl)-1-ethylquinolin-1-ium iodide, is a cationic dye that exhibits a sharp color change in acidic conditions.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₃IN₂ | [1] |

| Molecular Weight | 430.33 g/mol | [1] |

| Appearance | Dark green to black crystalline powder | [1] |

| pH Range | 1.0 - 2.2 | [1] |

| Color Change | Colorless (acidic) to Red (basic) | |

| pKa | 2.63 | |

| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) and methanol (B129727) |

Mechanism of Action

The color change of this compound is attributed to a structural transformation of the molecule in response to changes in pH. In acidic solutions, the quinoline (B57606) nitrogen atom is protonated. This protonation disrupts the conjugated system of double bonds extending across the molecule, leading to a loss of color (colorless form). As the solution becomes less acidic (more basic), the quinoline nitrogen is deprotonated, restoring the conjugated system and resulting in the appearance of a red color. This transition between the protonated and deprotonated forms is reversible, allowing this compound to function as an effective pH indicator.

Caption: Reversible protonation and deprotonation of this compound.

Experimental Protocols

Preparation of 0.1% w/v this compound Indicator Solution

Two common methods for the preparation of the this compound indicator solution are provided below.

Method 1: Methanol-Based Solution

-

Accurately weigh 0.1 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-